4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzonitrile
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Overview
Description
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzisothiazole ring fused with a benzonitrile moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with 4-cyanobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted benzisothiazole derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE can be compared with other benzisothiazole derivatives, such as:
2-[(1,1-DIOXO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: This compound has a similar benzisothiazole core but differs in the attached functional groups, leading to different biological activities.
2-(1,1-DIOXO-1H-1LAMBDA(6)-1,2-BENZISOTHIAZOL-3-YLAMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER: Another derivative with a benzisothiazole core, but with additional ring structures and functional groups, resulting in unique properties.
The uniqueness of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]BENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H9N3O2S |
---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C14H9N3O2S/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,(H,16,17) |
InChI Key |
UQHYIHGNNNJQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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